Virodhamine trifluoroacetate
Description
Identification and Classification of Virodhamine (B1236660) as an Endocannabinoid
Virodhamine, also known as O-arachidonoyl ethanolamine (B43304) (O-AEA), was identified as a novel endocannabinoid, a class of endogenous lipid-based neurotransmitters that bind to cannabinoid receptors. nih.govwikipedia.org Its discovery added a new layer of complexity to the understanding of the ECS, which was primarily known for the actions of agonists like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Virodhamine was first isolated from both human and rat brains. gerli.com The name "virodhamine" is derived from the Sanskrit word "virodha," meaning opposition, which reflects its contrasting chemical linkage compared to anandamide. wikipedia.org Virodhamine trifluoroacetate (B77799) is the trifluoroacetic acid (TFA) salt of virodhamine, a form that provides chemical stability for research purposes. tocris.comrsc.org
Chemical Structure and Isomeric Relationship to Other Endocannabinoids
Virodhamine is a constitutional isomer of the well-characterized endocannabinoid anandamide (AEA). researchgate.netacs.org Both molecules are composed of arachidonic acid and ethanolamine. researchgate.netacs.org The critical difference lies in the chemical bond connecting these two components. In virodhamine, an ester linkage joins arachidonic acid and ethanolamine, whereas in anandamide, they are connected by an amide linkage. researchgate.netacs.org This structural distinction is fundamental to their differing pharmacological profiles.
Table 1: Chemical Properties of Virodhamine
| Property | Value |
|---|---|
| IUPAC Name | 2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
| Molecular Formula | C22H37NO2 |
| Molar Mass | 347.53468 g/mol |
| Synonyms | O-arachidonoyl ethanolamine, O-AEA |
Data sourced from PubChem CID 5712057 wikipedia.orgnih.gov
Overview of Virodhamine's Role in Endogenous Regulatory Pathways
Virodhamine exhibits a dual and complex role in the endocannabinoid system, acting as a mixed agonist/antagonist. tocris.comrndsystems.com It functions as a partial agonist or antagonist at the CB1 receptor, which is predominantly found in the central nervous system. nih.govrndsystems.com In contrast, it acts as a full agonist at the CB2 receptor, which is primarily located in peripheral tissues and is associated with immune function. nih.govrndsystems.com This differential activity suggests that virodhamine can modulate the ECS in a tissue-specific manner.
Concentrations of virodhamine in the human hippocampus are comparable to those of anandamide. nih.govwikipedia.org However, in peripheral tissues expressing the CB2 receptor, virodhamine levels are significantly higher, ranging from two to nine times that of anandamide. nih.govwikipedia.org For instance, in the spleen, where CB2 receptor expression is high, virodhamine concentrations are more than six-fold higher than anandamide. psu.edu Similarly, in porcine left ventricle, virodhamine levels are approximately 9.6 times higher than anandamide. researchgate.netnih.gov
Table 2: Receptor Activity of Virodhamine
| Receptor | Activity | EC50 Values (nM) |
|---|---|---|
| CB1 | Partial Agonist/Antagonist | 2920 |
| CB2 | Full Agonist | 381 |
| GPR55 | Full Agonist | 12 |
Data sourced from R&D Systems rndsystems.com
Research has indicated that virodhamine plays a role in various physiological processes. It has been shown to inhibit monoamine oxidase-B (MAO-B) with greater potency than MAO-A, suggesting a potential interaction between the endocannabinoid and monoaminergic systems in the brain. nih.gov Virodhamine also inhibits the transport of anandamide, further highlighting its modulatory role within the ECS. nih.gov Furthermore, studies suggest its involvement in regulating blood pressure and cardiovascular function. researchgate.netacs.org It has been identified as an endogenous inhibitor of the human cardiovascular enzyme CYP2J2 epoxygenase, which is involved in the metabolism of arachidonic acid and related endocannabinoids. researchgate.netacs.orgnih.gov In vitro studies have also shown that virodhamine can induce megakaryocytic differentiation by influencing MAPK signaling and the production of reactive oxygen species (ROS). medchemexpress.commedchemexpress.cn
Structure
2D Structure
Properties
IUPAC Name |
2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQWCQIPZHJFAU-XVSDJDOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis, Metabolism, and Endogenous Presence of Virodhamine
Biosynthetic Pathways of Virodhamine (B1236660)
Virodhamine is an ester composed of arachidonic acid and ethanolamine (B43304). nih.govwikipedia.org This structure is in direct contrast to the more widely known endocannabinoid, anandamide (B1667382), where these two molecules are joined by an amide linkage. canneconomy.com The name "virodhamine" is derived from the Sanskrit word "virodha," meaning "opposition," which reflects this structural inversion. canneconomy.com
The precise enzymatic pathways responsible for the synthesis of virodhamine in the body are not yet fully understood and remain an area of active research. canneconomy.com One hypothesis suggests a potential non-enzymatic transformation or an enzyme-catalyzed conversion between anandamide and virodhamine, which would represent a novel mechanism for regulating cannabinoid receptor activity from a CB1-centric to a CB2-centric response. taylorandfrancis.com
Metabolic Degradation Routes and Enzymes Involved
The biological activity of virodhamine is terminated through enzymatic degradation. One of the key enzymes involved in this process is fatty acid amide hydrolase (FAAH), a crucial enzyme in the breakdown of various endocannabinoids. nih.gov FAAH hydrolyzes the ester bond in virodhamine, breaking it down into its constituent molecules: arachidonic acid and ethanolamine. wikipedia.org
In addition to hydrolysis by FAAH, virodhamine's metabolism can also be influenced by other enzymes. Research has shown that virodhamine can act as an inhibitor of monoamine oxidase (MAO), with a particularly strong preference for MAO-B. nih.gov This interaction suggests that virodhamine may have additional neuropharmacological effects beyond its direct action on cannabinoid receptors, potentially influencing the levels of monoamine neurotransmitters. nih.gov
Endogenous Distribution and Concentration Profiles in Biological Tissues
Virodhamine has been identified and quantified in various tissues throughout the central nervous system and the periphery in both animals and humans. nih.govresearchgate.net Its concentration varies significantly between different tissues, suggesting a region-specific role in physiological processes.
Comparative Analysis of Virodhamine Levels with Other Endocannabinoids
Studies comparing the tissue levels of virodhamine to anandamide have revealed significant differences in their distribution. In several regions of the rat brain, such as the hippocampus, cortex, and cerebellum, as well as in the human hippocampus, the concentrations of virodhamine are comparable to those of anandamide. researchgate.netnih.gov However, in other brain areas like the brainstem and striatum, anandamide levels are two- to four-fold higher than virodhamine. nih.gov
A striking contrast is observed in peripheral tissues, where virodhamine concentrations are consistently higher than those of anandamide. In peripheral tissues that have a high expression of the CB2 cannabinoid receptor, virodhamine levels have been measured to be two to nine times greater than anandamide levels. nih.govresearchgate.net For instance, in the spleen, a key organ of the immune system, the concentration of virodhamine is nearly eight-fold higher than that of anandamide. nih.gov
Comparative Endocannabinoid Concentrations (Virodhamine vs. Anandamide)
| Tissue | Organism | Virodhamine Concentration (pmol/g) | Anandamide Concentration (pmol/g) | Ratio (Virodhamine/Anandamide) |
|---|---|---|---|---|
| Human Hippocampus | Human | 5.3 | ~5.3 (similar levels) | ~1 |
| Rat Hippocampus | Rat | 16.3 | ~16.3 (similar levels) | ~1 |
| Rat Brainstem | Rat | Lower than Anandamide | 2-4x higher than Virodhamine | <1 |
| Rat Striatum | Rat | Lower than Anandamide | 2-4x higher than Virodhamine | <1 |
| Rat Peripheral Tissues (general) | Rat | 2-9x higher than Anandamide | Lower than Virodhamine | 2-9 |
| Rat Heart | Rat | 7x higher than Anandamide | Lower than Virodhamine | ~7 |
| Rat Spleen | Rat | ~8x higher than Anandamide | Lower than Virodhamine | ~8 |
Tissue-Specific Localization and Implications for Research
The distinct distribution pattern of virodhamine points towards specialized physiological functions. Its relatively lower concentration in certain brain regions compared to anandamide might suggest a more nuanced role in central nervous system processes. Conversely, its significantly higher concentration in peripheral tissues, particularly those rich in CB2 receptors like the spleen, skin, kidney, and heart, strongly implies a primary role in peripheral functions. canneconomy.comresearchgate.netnih.gov
This localization in tissues associated with the immune and cardiovascular systems suggests that virodhamine may be a key regulator in these areas. canneconomy.comnih.gov The prevalence of virodhamine in these CB2-expressing tissues makes it a compelling target for research into inflammatory processes, immune modulation, and cardiovascular health. nih.govnih.gov
Pharmacological Characterization and Receptor Interactions of Virodhamine
Cannabinoid Receptor (CB1 and CB2) Modulation by Virodhamine (B1236660)
Virodhamine's interaction with the cannabinoid receptors is characterized by a distinct, receptor-dependent pattern of activity, functioning as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor. researchgate.nettaylorandfrancis.comnih.gov
CB1 Receptor Partial Agonist and Antagonist Activity
Virodhamine demonstrates partial agonist activity at the CB1 receptor. researchgate.netnih.govexlibrisgroup.compsu.edu In functional assays, it has been shown to act as a partial agonist with an efficacy of 61% compared to the full agonist anandamide (B1667382). researchgate.netpsu.edu This partial agonism is coupled with in vivo antagonist activity. researchgate.netnih.gov For instance, while virodhamine alone can induce hypothermia in mice, a cannabinoid-mediated effect, it can also antagonize the more pronounced hypothermic effects of anandamide when co-administered. researchgate.netnih.gov This dual activity suggests that virodhamine can modulate the endocannabinoid system by both weakly activating CB1 receptors and blocking the action of more potent endogenous agonists like anandamide. researchgate.netnih.gov
CB2 Receptor Full Agonist Activity
In contrast to its effects on the CB1 receptor, virodhamine acts as a full agonist at the CB2 receptor. researchgate.nettaylorandfrancis.comnih.gov Its efficacy at the CB2 receptor is comparable to that of anandamide, reaching 100% in functional assays. researchgate.netpsu.edu The concentrations of virodhamine in peripheral tissues, where CB2 receptors are highly expressed, are significantly higher (2- to 9-fold) than those of anandamide, further supporting its role as a key endogenous ligand for CB2. researchgate.netnih.govwikipedia.org This full agonist activity at CB2 receptors, which are predominantly found on immune cells, suggests a significant role for virodhamine in modulating immune responses and inflammation. taylorandfrancis.combohrium.com
Functional Potency and Efficacy Studies on Cannabinoid Receptors
Studies have quantified the functional potency and efficacy of virodhamine at both cannabinoid receptors. In [³⁵S]GTPγS binding assays using Sf9 cell membranes expressing human cannabinoid receptors, virodhamine displayed an EC₅₀ of 2920 nM at the CB1 receptor and 381 nM at the CB2 receptor. rndsystems.comrndsystems.com Another study reported an EC₅₀ of 1906 nM at the CB1 receptor and 1401 nM at the CB2 receptor, with efficacies of 61% and 100% relative to anandamide, respectively. researchgate.netpsu.edu Although its potency is generally lower than that of other endocannabinoids like anandamide and 2-arachidonoylglycerol (B1664049) (2-AG) at both receptors, its distinct efficacy profile highlights its unique regulatory function within the endocannabinoid system. researchgate.netpsu.edu
Virodhamine Activity at Cannabinoid Receptors
| Receptor | Activity | Efficacy | EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| CB1 | Partial Agonist / Antagonist | 61% (relative to anandamide) | 1906 - 2920 | researchgate.netpsu.edurndsystems.comrndsystems.com |
| CB2 | Full Agonist | 100% (relative to anandamide) | 381 - 1401 | researchgate.netpsu.edurndsystems.comrndsystems.com |
Interactions with G Protein-Coupled Receptor 55 (GPR55)
Virodhamine is also a significant ligand for the orphan G protein-coupled receptor GPR55, where it primarily functions as an agonist and modulator of its signaling pathways. rndsystems.comnih.gov
Virodhamine as a GPR55 Agonist and Modulator
Virodhamine has been identified as a full agonist at the GPR55 receptor. rndsystems.comrndsystems.com It displays a markedly greater potency at GPR55 than at either CB1 or CB2 receptors, with a reported EC₅₀ value of 12 nM. rndsystems.comrndsystems.comfrontiersin.org However, its activity at GPR55 can be complex, exhibiting properties of a partial agonist or modulator depending on the specific cellular context and signaling pathway being measured. nih.govresearchgate.net For example, in some assay systems, virodhamine on its own has a weak effect but can enhance the GPR55-mediated response to other agonists at low concentrations, while inhibiting it at higher concentrations. nih.govdrexel.edu This suggests a modulatory role, where virodhamine can fine-tune GPR55 signaling.
GPR55-Mediated Signaling Pathway Modulation
The activation of GPR55 by virodhamine can trigger several downstream signaling cascades. GPR55 is known to couple to Gα₁₃, leading to the activation of RhoA. drugbank.com Studies have shown that virodhamine can modulate agonist-mediated recruitment of β-arrestin2 to the GPR55 receptor. nih.govresearchgate.netdrexel.edu Specifically, both virodhamine and anandamide have been observed to act as partial agonists in β-arrestin trafficking, enhancing the effect of other agonists at low concentrations and inhibiting it at high concentrations. nih.govresearchgate.net Furthermore, virodhamine can significantly attenuate the agonist-induced internalization of the GPR55 receptor. nih.govresearchgate.netdrexel.edu Interestingly, some studies have noted that while virodhamine activates GPR55 in GTPγS binding assays, it does not stimulate certain other downstream pathways, such as intracellular calcium release or ERK activation, in some cell systems, indicating ligand-dependent functional selectivity. frontiersin.orgpnas.org
Virodhamine Activity at GPR55
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Activity | Agonist / Modulator | Full agonist in some assays, partial agonist/modulator in others. | rndsystems.comnih.govresearchgate.net |
| Potency (EC₅₀) | Concentration for half-maximal response | 12 nM | rndsystems.comrndsystems.comfrontiersin.org |
| Signaling Modulation | Effect on β-arrestin2 recruitment | Modulates agonist-mediated recruitment. | nih.govresearchgate.netdrexel.edu |
| Signaling Modulation | Effect on receptor internalization | Attenuates agonist-induced internalization. | nih.govresearchgate.netdrexel.edu |
| Signaling Pathway | G-protein coupling | Couples to Gα₁₃, leading to RhoA activation. | drugbank.com |
Influence on β-arrestin2 Recruitment and Receptor Internalization
Virodhamine demonstrates a nuanced ability to modulate the activity of the G protein-coupled receptor GPR55, a candidate cannabinoid receptor. researchgate.netdrexel.edu Its influence is particularly evident in the context of β-arrestin2 (βarr2) recruitment and subsequent receptor internalization, which are key processes in regulating receptor signaling and responsiveness.
Research conducted in GPR55-transfected U2OS cells, which have negligible expression of CB1 and CB2 receptors, has shown that Virodhamine modulates the agonist-mediated recruitment of β-arrestin2. researchgate.netdrexel.edunih.gov Virodhamine itself has a weak effect but acts as a partial agonist in the presence of other GPR55 agonists. nih.gov At lower concentrations, it enhances the effect of the agonist, while at higher concentrations, it becomes inhibitory. researchgate.netdrexel.edunih.govnih.gov
Furthermore, a significant finding is that Virodhamine can attenuate the agonist-induced internalization of the GPR55 receptor. researchgate.netdrexel.edunih.gov This suggests that Virodhamine can interfere with the process where the receptor is removed from the cell surface, a common mechanism for desensitization. These modulatory effects on GPR55 are independent of CB1 and CB2 receptors, highlighting Virodhamine's role in the broader endocannabinoid system. researchgate.netnih.gov
Table 1: Virodhamine's Influence on GPR55 Receptor Dynamics
| Parameter | Observation | Cell Model | Associated Receptors | Citations |
|---|---|---|---|---|
| β-arrestin2 Recruitment | Modulates agonist-mediated recruitment; acts as a partial agonist (enhances at low concentrations, inhibits at high concentrations). | GPR55-transfected U2OS cells | GPR55 | researchgate.netdrexel.edunih.govnih.gov |
| Receptor Internalization | Significantly attenuates agonist-induced GPR55 internalization. | GPR55-transfected U2OS cells | GPR55 | researchgate.netdrexel.edunih.gov |
Modulation of Other Non-Cannabinoid Receptors and Targets
Virodhamine's pharmacological profile extends to non-cannabinoid targets, including nuclear receptors and ion channels, which play critical roles in cellular metabolism and signaling.
Peroxisome Proliferator-Activated Receptor (PPAR) Interactions
Virodhamine is recognized as an activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and cell differentiation. nih.govunimi.itnih.gov The interaction of endocannabinoids like Virodhamine with PPARs is considered an important extension of the endocannabinoid system. mdpi.com
Comparative studies have shown that while Virodhamine binds to and activates PPARα, its potency and efficacy are lower than some other endocannabinoids. mdpi.com For instance, the binding affinity for PPARα follows the rank order of noladin ether > anandamide > virodhamine, with EC50 values for this group reported in the 10–30 µM range. mdpi.com At a concentration of 10 µM, Virodhamine demonstrates less efficacy in activating PPARα compared to anandamide. mdpi.com
Table 2: Virodhamine's Interaction with PPARα
| Target | Activity | Potency/Efficacy Comparison | Citations |
|---|
| PPARα | Agonist / Activator | Lower binding affinity and efficacy compared to anandamide and noladin ether. | nih.govunimi.itnih.govmdpi.com |
Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Interactions
Virodhamine also interacts with the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, a non-selective cation channel involved in various physiological processes. mdpi.comresearchgate.net While many endocannabinoids interact with TRPV1, Virodhamine's specific effect has been identified as a modulator of the channel's expression.
In studies using a human megakaryoblastic cell line, treatment with Virodhamine was found to increase the mRNA expression of TRPV1. medchemexpress.combohrium.com This finding suggests that Virodhamine can influence cellular functions regulated by TRPV1 channels, not by direct activation, but by upregulating the genetic expression of the channel itself. bohrium.com
Table 3: Virodhamine's Effect on TRPV1 Expression
| Target | Effect | Cell Model | Citations |
|---|
| TRPV1 | Increases mRNA expression level. | Human megakaryoblastic cells (Dami cell line) | medchemexpress.combohrium.com |
Enzymatic Modulation by Virodhamine
Monoamine Oxidase (MAO) Inhibition by Virodhamine (B1236660)
Virodhamine has been identified as an inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. nih.gov These enzymes are critical for the degradation of monoamine neurotransmitters. criver.com
Research demonstrates that virodhamine exhibits a marked preference for inhibiting MAO-B over MAO-A. nih.gov Studies using recombinant human MAO-A and MAO-B have determined the half-maximal inhibitory concentration (IC₅₀) values for virodhamine against both enzyme isoforms. The IC₅₀ value for MAO-A was found to be 38.70 μM, while for MAO-B, it was significantly lower at 0.71 μM. nih.gov This indicates an approximately 55-fold greater potency of virodhamine for the inhibition of MAO-B. nih.gov
Molecular modeling studies provide a potential explanation for this selectivity. When docked with MAO-B, virodhamine's terminal amino group is positioned closely to the N5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov In contrast, when modeled with MAO-A, this same group is positioned significantly farther away and encounters unfavorable interactions with water molecules, which may account for its lower potency against this isoform. nih.gov
Table 1: Virodhamine Inhibition of Human MAO-A and MAO-B
| Enzyme Isoform | IC₅₀ (μM) | Selectivity |
|---|---|---|
| MAO-A | 38.70 | - |
Data sourced from a study on the interactions of endocannabinoids with human monoamine oxidase. nih.gov
Further kinetic analysis of virodhamine's interaction with human MAO-B has revealed a mixed mechanism of inhibition. nih.gov The inhibition constant (Kᵢ) for virodhamine against MAO-B has been determined to be 0.258 ± 0.037 μM. nih.gov This mixed-type inhibition suggests that virodhamine may bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net
Virodhamine's inhibition of MAO-B is characterized as being time-dependent and irreversible. nih.govresearchgate.net This indicates that the inhibitory effect increases with the duration of exposure to the enzyme and that the binding is stable, not easily reversed by dilution. nih.govresearchgate.net This irreversible binding is a key feature of its interaction with MAO-B. nih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition and Substrate Activity
Virodhamine has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH) in a concentration-dependent manner. taylorandfrancis.com FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.govtandfonline.com The inhibition of FAAH by virodhamine can lead to an increase in the levels of other FAAH substrates. thieme-connect.com
Monoacylglycerol Lipase (B570770) (MAGL) Substrate Activity
Table of Mentioned Compounds
| Compound Name |
|---|
| Virodhamine trifluoroacetate (B77799) |
| Anandamide (AEA) |
| JZL184 |
Cellular and Tissue Level Biological Activities of Virodhamine
Effects on Cell Differentiation and Proliferation
Virodhamine (B1236660) has been identified as a significant modulator of cellular processes, particularly in the context of cell differentiation and proliferation.
Induction of Megakaryocytic Differentiation
Research has demonstrated that virodhamine plays a crucial role in promoting the differentiation of megakaryocytic cells, which are precursors to platelets. nih.gov Studies have shown that treatment with virodhamine leads to several hallmark characteristics of megakaryocytic differentiation. These include increased cell adherence, an expansion of cell size, and the formation of cytoplasmic protrusions. nih.gov Furthermore, virodhamine-treated cells exhibit a larger nucleus and an increased expression of the megakaryocytic marker CD61. nih.govinvivochem.com This process is also associated with an inhibition of cell proliferation and a significant increase in the proportion of cells with high ploidy, a characteristic feature of mature megakaryocytes. medchemexpress.comchemsrc.com The effects of virodhamine on megakaryocytic differentiation are believed to be mediated through the cannabinoid receptor 2 (CB2), as an increased expression of the CB2 receptor is observed in these cells following virodhamine treatment. nih.gov
Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The induction of megakaryocytic differentiation by virodhamine is closely linked to the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov The MAPK pathway is a critical regulator of various cellular processes, including cell proliferation, differentiation, and stress responses. thermofisher.comthermofisher.com In the context of virodhamine's effects, it is reported to trigger MAPK signaling, which in turn contributes to the observed changes in megakaryocytic differentiation. nih.govmedchemexpress.commedchemexpress.com This activation of the MAPK pathway is considered a key molecular mechanism underlying the pro-differentiative effects of virodhamine. bohrium.com
Influence on Reactive Oxygen Species (ROS) Production and NADPH Oxidase (NOX4) Expression
Virodhamine has been shown to significantly influence the production of reactive oxygen species (ROS) and the expression of NADPH oxidase 4 (NOX4) in megakaryocytic cells. invivochem.commedchemexpress.com ROS are known to be crucial signaling molecules in various cellular processes, including differentiation. core.ac.uk Virodhamine treatment leads to increased ROS production, which is an important event associated with megakaryocytic differentiation and maturation. nih.gov This increase in ROS is linked to the upregulation of NOX4, an enzyme involved in ROS generation. invivochem.commedchemexpress.comkrcp-ksn.org The interplay between virodhamine, MAPK signaling, and ROS production appears to be a central mechanism driving megakaryocytic differentiation. nih.gov
Table 1: Effects of Virodhamine on Megakaryocytic Cells
| Cellular Effect | Observation | Reference(s) |
|---|---|---|
| Cell Adherence | Increased | nih.gov |
| Cell Size | Increased | nih.gov |
| Cytoplasmic Protrusions | Increased | nih.gov |
| Nucleus Size | Increased | nih.govmedchemexpress.com |
| CD61 Expression | Increased | nih.govinvivochem.com |
| Cell Proliferation | Inhibited | medchemexpress.comchemsrc.com |
| High Ploidy Cells | Increased | medchemexpress.comchemsrc.com |
| CB2 Receptor Expression | Increased | nih.gov |
| MAPK Signaling | Triggered/Activated | nih.govmedchemexpress.commedchemexpress.combohrium.com |
| ROS Production | Increased | nih.govinvivochem.commedchemexpress.com |
| NOX4 Expression | Increased | invivochem.commedchemexpress.com |
Vascular Activity Studies
In addition to its effects on blood cell development, virodhamine exhibits significant activity in the vascular system.
Vasorelaxant Effects on Human Pulmonary Arteries
Studies on isolated human pulmonary arteries have revealed that virodhamine induces a concentration-dependent relaxation of vessels pre-contracted with serotonin (B10506) (5-HT). nih.gov This vasorelaxant effect is a key finding, suggesting a potential role for virodhamine in modulating pulmonary vascular tone. nih.govresearchgate.net The relaxation induced by virodhamine is notably dependent on the presence of an intact endothelium. nih.gov
Role of Endothelial Cannabinoid Receptors in Vasorelaxation
The vasorelaxant effect of virodhamine in human pulmonary arteries is mediated, at least in part, by endothelial cannabinoid receptors. nih.gov The effect of virodhamine was diminished by antagonists of the putative endothelial cannabinoid receptor. nih.gov This indicates that virodhamine's action is receptor-mediated and involves a specific target on the endothelial cells lining the blood vessels. nih.gov Furthermore, the relaxation is also indirectly influenced by a cyclooxygenase (COX)-derived vasorelaxant prostanoid, which is formed from the metabolism of virodhamine to arachidonic acid. nih.gov This dual mechanism, involving both direct receptor activation and indirect metabolite action, highlights the complex vascular pharmacology of virodhamine. nih.gov
Table 2: Virodhamine's Vasorelaxant Effects on Human Pulmonary Arteries
| Condition | Effect on Virodhamine-Induced Vasorelaxation | Reference(s) |
|---|---|---|
| Endothelium Denudation | Reduced | nih.gov |
| Endothelial Cannabinoid Receptor Antagonists | Reduced | nih.gov |
| COX Inhibitor | Attenuated | nih.gov |
Indirect Modulation via Cyclooxygenase (COX) Products
Virodhamine, an ester of arachidonic acid and ethanolamine (B43304), can be hydrolyzed to release arachidonic acid, a precursor for the synthesis of prostaglandins (B1171923) and other eicosanoids through the cyclooxygenase (COX) pathways. taylorandfrancis.com Research has provided evidence that virodhamine likely serves as an enzymatic substrate for monoacylglycerol lipase (B570770) (MAGL). taylorandfrancis.com The activation of platelets by both virodhamine and 2-arachidonoylglycerol (B1664049) (2-AG) resembles the aggregation induced by arachidonic acid. This effect can be blocked by the COX-1 inhibitor acetylsalicylic acid and a thromboxane (B8750289) A2 receptor antagonist, indicating that the biological activity of virodhamine can be indirectly mediated through the production of COX-1-derived products like thromboxane A2. taylorandfrancis.com
Interactions with Endocannabinoid Transport Systems
Inhibition of Anandamide (B1667382) (AEA) Transport
Virodhamine has been shown to inhibit the transport of anandamide (AEA), suggesting a shared reuptake mechanism for these endocannabinoids. psu.edu The transport of AEA is a recognized temperature- and time-dependent, saturable process, which points to the involvement of a specific transport protein. psu.edu In studies using RBL-2H3 cells, virodhamine was observed to inhibit the transport of radiolabeled anandamide. researchgate.net
Comparative analysis of the inhibitory potency on anandamide transport revealed that virodhamine is a less potent inhibitor compared to other cannabinoids. The IC50 value for virodhamine was 123 µM. researchgate.net In the same experimental setup, the transport inhibitor AM404 showed an IC50 of 20 µM, while the endocannabinoids anandamide and 2-AG had IC50 values of 34 µM and 43 µM, respectively. researchgate.net Methanandamide, a more stable analog of anandamide, exhibited an IC50 of 130 µM, similar to that of virodhamine. researchgate.net
Table 1: Inhibition of Anandamide Transport by Virodhamine and Other Cannabinoids
| Compound | IC50 (µM) for Anandamide Transport Inhibition |
|---|---|
| AM404 | 20 |
| Anandamide (AEA) | 34 |
| 2-Arachidonoylglycerol (2-AG) | 43 |
| Virodhamine | 123 |
| Methanandamide | 130 |
Data from experiments conducted in RBL-2H3 cells. researchgate.net
Neuronal Cell Uptake and Intracellular Activity
Evidence of Virodhamine Uptake by Neuronal Cells
The potential for virodhamine to be taken up by neuronal cells is supported by its intracellular activity. nih.gov Treatment of Neuroscreen-1 (NS-1) cells, a neuronal cell line, with virodhamine resulted in a significant inhibition of monoamine oxidase (MAO) activity. nih.gov This finding suggests that virodhamine can cross the cell membrane and interact with intracellular enzymes. nih.gov
Further supporting its neuronal activity, virodhamine has been shown to inhibit both MAO-A and MAO-B, with a significantly greater potency for MAO-B. nih.gov The IC50 values for virodhamine were 38.70 µM for MAO-A and 0.71 µM for MAO-B, indicating an approximately 55-fold greater selectivity for MAO-B. nih.gov Kinetic studies revealed that virodhamine inhibits MAO-B through a mixed mechanism and irreversible binding. nih.gov
Table 2: Virodhamine Inhibition of Monoamine Oxidase (MAO) Isoforms
| MAO Isoform | IC50 (µM) |
|---|---|
| MAO-A | 38.70 |
| MAO-B | 0.71 |
Data from studies using recombinant human MAO-A and -B. nih.gov
Structure Activity Relationship Sar Studies of Virodhamine and Analogs
Identification of Key Structural Moieties for Biological Activity
The biological activity of virodhamine (B1236660) is intrinsically linked to its unique chemical architecture, which, while similar to the well-known endocannabinoid anandamide (B1667382), possesses a critical difference: an ester linkage connecting the arachidonic acid tail to the ethanolamine (B43304) head group, in contrast to the amide linkage in anandamide. nih.gov This "retro" orientation of the head group is a primary determinant of its distinct pharmacological profile.
The key structural moieties of virodhamine that dictate its biological activity include:
The Ester Linkage: This is the most significant feature distinguishing virodhamine from anandamide. The replacement of the amide bond with an ester bond drastically alters the molecule's electronic and conformational properties, leading to a shift from partial agonism (anandamide) to mixed agonism/antagonism at the CB1 receptor. psu.educaymanchem.com This suggests that the nature of this linker is crucial for the mode of interaction with the receptor's binding pocket.
The Arachidonoyl Chain: This long, polyunsaturated fatty acid tail is essential for the affinity of virodhamine to cannabinoid receptors. The length and degree of unsaturation of this lipid chain are critical for anchoring the ligand within the hydrophobic regions of the receptor. SAR studies on other endocannabinoids have shown that modifications to this chain, such as altering its length or the position of the double bonds, can significantly impact potency and efficacy. realmofcaring.org
The Ethanolamine Head Group: The terminal amine in the ethanolamine moiety is crucial for forming key interactions, likely through hydrogen bonding, with amino acid residues in the cannabinoid receptors. The basicity of this nitrogen atom can influence the strength of these interactions.
The differential activity of virodhamine at CB1 and CB2 receptors highlights that while these receptors share structural similarities, there are subtle differences in their ligand-binding domains that can be exploited. Virodhamine's higher concentrations in peripheral tissues expressing CB2 receptors, compared to anandamide, further underscore its potential physiological relevance in the periphery. psu.edu
| Compound | Key Structural Feature | Receptor Activity |
| Virodhamine | Ester linkage | CB1: Partial Agonist/Antagonist, CB2: Full Agonist |
| Anandamide | Amide linkage | CB1: Partial Agonist, CB2: Partial Agonist |
Rational Design and Synthesis of Virodhamine Analogs
The rational design of virodhamine analogs is guided by the goal of dissecting and optimizing its mixed pharmacological profile to create more selective and potent modulators of cannabinoid receptors. The synthesis of such analogs involves strategic modifications of the three key structural moieties identified in the previous section.
Synthetic strategies for virodhamine analogs can be broadly categorized as:
Modification of the Acyl Chain: This involves synthesizing analogs with varying chain lengths, degrees of saturation, and the introduction of different functional groups. For instance, creating saturated analogs (e.g., O-stearoyl-ethanolamine) or analogs with different polyunsaturated fatty acids could reveal the optimal chain configuration for affinity and efficacy at each receptor subtype.
Alteration of the Linker Region: Replacing the ester linkage with other functional groups, such as ethers, carbamates, or reverse amides, can probe the importance of the linker's hydrogen bonding capacity and conformational flexibility. The synthesis of ether-linked analogs, for example, has been a successful strategy in the development of other cannabinoid ligands. realmofcaring.org
Modification of the Head Group: The ethanolamine head group can be modified to explore the impact of steric bulk and basicity on receptor interaction. This can include N-alkylation, cyclization of the amino alcohol, or replacement with other polar groups. For example, studies on anandamide analogs have shown that replacing the ethanolamine with a 4-hydroxybenzyl group can increase affinity for the anandamide transporter. nih.gov
The synthesis of these analogs typically involves standard esterification or amidation reactions between the corresponding fatty acid or its activated derivative and the desired amino alcohol. Purification is often achieved through chromatographic techniques to ensure high purity for biological testing.
Strategies for Enhancing Modulatory Properties at Cannabinoid Receptors
Enhancing the modulatory properties of virodhamine analogs involves fine-tuning their structure to achieve desired outcomes, such as increased potency, improved selectivity between CB1 and CB2 receptors, and the separation of agonist and antagonist effects.
Key strategies include:
Improving Receptor Selectivity: To enhance CB2 selectivity, a strategy that has been successful with other cannabinoid scaffolds is the introduction of bulky substituents. For virodhamine analogs, this could involve modifications to the acyl chain or the head group that are better accommodated by the more permissive binding pocket of the CB2 receptor compared to the CB1 receptor.
Modulating Agonist versus Antagonist Activity: The mixed agonist/antagonist profile of virodhamine at the CB1 receptor is particularly intriguing. It is hypothesized that subtle conformational changes induced by ligand binding determine whether the receptor adopts an active or inactive state. By systematically altering the structure of virodhamine, for example by introducing conformational constraints in the acyl chain or modifying the electronics of the ester group, it may be possible to stabilize one receptor conformation over the other, thereby developing pure antagonists or more potent partial agonists.
Allosteric Modulation: An emerging strategy in cannabinoid research is the development of allosteric modulators, which bind to a site on the receptor distinct from the orthosteric binding site of endogenous ligands. nih.gov While not directly derived from virodhamine's structure, the concept of designing molecules that can fine-tune the effects of endogenous cannabinoids like anandamide and 2-AG is a promising therapeutic approach. scielo.br Virodhamine itself has been shown to modulate the activity of the GPR55 receptor, another receptor in the endocannabinoid system. nih.govresearchgate.net
| Strategy | Desired Outcome | Example Approach |
| Improve CB2 Selectivity | Higher affinity and/or efficacy at CB2 vs. CB1 | Introduction of bulky groups on the acyl chain or head group. |
| Modulate CB1 Activity | Develop pure antagonists or more potent partial agonists | Introduce conformational constraints or alter electronic properties. |
| Allosteric Modulation | Fine-tune the effects of endogenous cannabinoids | Design molecules that bind to a secondary site on the receptor. |
Fluorine and Nitrogen Walk Approaches in Virodhamine-Related Compounds
The "fluorine walk" and "nitrogen walk" are powerful medicinal chemistry strategies that involve the systematic replacement of hydrogen atoms with fluorine or a CH group with a nitrogen atom, respectively, within a lead compound's scaffold. nih.govcancer.gov These approaches are used to explore the chemical space around a molecule and to optimize its pharmacological properties, such as potency, selectivity, metabolic stability, and bioavailability.
While specific applications of these techniques directly to virodhamine are not extensively documented, their successful implementation in the design of other cannabinoid receptor modulators provides a clear blueprint for their potential use with virodhamine analogs. nih.govcancer.govebi.ac.uk
Fluorine Walk: The introduction of fluorine can have profound effects on a molecule's properties. Due to its high electronegativity, fluorine can alter the acidity or basicity of nearby functional groups, influence conformation, and block sites of metabolism. A fluorine walk on the arachidonoyl chain of a virodhamine analog could be used to enhance binding affinity through favorable interactions with the receptor and to improve metabolic stability by preventing enzymatic degradation. For instance, in studies on 2-phenylindole-based CB1 receptor positive allosteric modulators, fluorination led to analogs with improved functional potency and metabolic stability. nih.govresearchgate.net
Nitrogen Walk: Replacing a carbon atom with a nitrogen atom (e.g., in an aromatic ring or an aliphatic chain) introduces a hydrogen bond acceptor and can significantly alter the molecule's polarity and solubility. A nitrogen walk within the acyl chain or by creating heterocyclic head groups in virodhamine analogs could lead to new interactions within the receptor binding pocket, potentially enhancing affinity and selectivity. This strategy has been effectively used to enhance the drug-like properties of other classes of CB1 receptor allosteric modulators. nih.govcancer.gov
The application of these "walking" strategies to the virodhamine scaffold holds significant promise for the development of a new generation of cannabinoid receptor modulators with finely tuned and therapeutically relevant properties.
Advanced Analytical Methodologies for Virodhamine Research
In Vitro Assay Development for Functional Characterization
Understanding the biological function of Virodhamine (B1236660) relies on a variety of in vitro assays designed to characterize its interactions with cannabinoid receptors and other cellular components. researchgate.net These assays are essential for determining its activity profile as a mixed agonist/antagonist. researchgate.netrndsystems.com
Radioligand binding assays are used to determine the affinity and selectivity of Virodhamine for different receptors. Studies have shown that Virodhamine acts as a partial agonist/antagonist at the CB1 receptor and a full agonist at the CB2 and GPR55 receptors. rndsystems.com
Table 2: Receptor Binding Affinity of Virodhamine
| Receptor | Activity | EC₅₀ Value (nM) | Source |
|---|---|---|---|
| GPR55 | Full Agonist | 12 | rndsystems.com |
| CB2 | Full Agonist | 381 | rndsystems.com |
| CB1 | Partial Agonist/Antagonist | 2920 | rndsystems.com |
Functional assays are also employed to investigate the physiological effects of Virodhamine. For example, researchers have used anandamide (B1667382) transport inhibition assays in RBL-2H3 cells to demonstrate that Virodhamine can inhibit the transport of [¹⁴C]anandamide, albeit with a lower potency than other endocannabinoids. researchgate.netresearchgate.net Additionally, spectral competitive binding studies have been used to assess Virodhamine's ability to inhibit ligand binding to enzymes like cytochrome P450 (CYP) epoxygenases, revealing it as a potent endogenous inhibitor of CYP2J2. nih.govnih.gov
Spectroscopic and Chromatographic Methods in Virodhamine Analysis
The analysis of Virodhamine is dominated by the combination of chromatography for separation and mass spectrometry for detection and quantification. nih.govchromatographyonline.com As detailed previously, HPLC and UHPLC are the chromatographic methods of choice, providing the necessary resolution to separate Virodhamine from its isomer anandamide and other lipids in biological extracts. mdpi.comnih.gov
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high sensitivity and selectivity required for accurate measurement. researchgate.netflowermed.com.br Both APCI and electrospray ionization (ESI) sources have been utilized, with the choice depending on the specific analytical setup and matrix. researchgate.netnih.gov
Beyond quantification, spectroscopic methods are also used for functional analysis. For instance, spectral titration studies, which measure changes in the absorbance spectrum of a protein upon ligand binding, have been instrumental. nih.gov When Virodhamine was added to CYP2J2, a distinct spectral shift was observed, indicating direct binding to the heme iron of the enzyme, which is a key mechanism of its inhibitory action. nih.gov
Theoretical and Computational Studies on Virodhamine
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods have been applied to virodhamine (B1236660) to elucidate its interactions with various protein targets.
Virodhamine has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of several neurological disorders. nih.gov Molecular modeling studies have been crucial in understanding the structural basis for this inhibition and its selectivity over MAO-A. nih.gov
A key molecular docking simulation predicted the binding orientation of virodhamine within the active sites of both human MAO-A and MAO-B. nih.gov For MAO-B, the simulation showed that the terminal amino group (-NH2) of virodhamine is positioned favorably near the N5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor, a critical region for the enzyme's catalytic activity. nih.gov This proximity is essential for the inhibitory action.
In contrast, when docked into the MAO-A active site, virodhamine's terminal amino group was found to be approximately 6.52 Å away from the FAD N5 position. nih.gov Furthermore, this orientation resulted in unfavorable steric clashes with nearby water molecules. nih.gov This significant difference in binding posture provides a compelling molecular explanation for virodhamine's observed ~55-fold greater inhibitory potency against MAO-B compared to MAO-A. nih.gov The structural features of the MAO-B active site, particularly the presence of Tyr326 (as opposed to Ile335 in MAO-A), create a cavity shape that better accommodates virodhamine, contributing to its selective inhibition. ebi.ac.uk
| Target Enzyme | Key Interacting Residues/Cofactors | Predicted Orientation of Virodhamine's Amino Group | Implication for Activity |
| MAO-B | Flavin Adenine Dinucleotide (FAD) | Positioned near the N5 position of FAD nih.gov | Favorable for inhibition, explaining higher potency. nih.gov |
| MAO-A | Flavin Adenine Dinucleotide (FAD) | Distant (~6.52 Å) from the N5 position of FAD; unfavorable contacts with water molecules nih.gov | Unfavorable for inhibition, explaining lower potency. nih.gov |
This table summarizes the predicted binding modes of virodhamine in MAO-A and MAO-B based on molecular docking simulations.
Beyond MAO-B, computational studies have explored virodhamine's interaction with other important protein targets. Molecular dynamics (MD) simulations have been used to study the interaction of O-arachidonoyl ethanolamide (O-AEA, virodhamine) with the human cardiovascular enzyme cytochrome P450 2J2 (CYP2J2). nih.govresearchgate.netacs.org These simulations revealed a strong and consistent interaction between the protonated amine of virodhamine and a specific glutamate (B1630785) residue, E314, within the enzyme's active site. nih.govresearchgate.net This interaction is predominantly driven by ionic forces. nih.gov
Contact analysis from the MD trajectories identified other key residues that stabilize the binding of virodhamine to CYP2J2. nih.govresearchgate.net While E314 is the primary contributor, residues F310 and T219 also play a significant role in anchoring the ligand within the binding pocket. nih.govresearchgate.net This detailed interaction profile helps to explain why virodhamine acts as an endogenous inhibitor of this enzyme. acs.org
| Target Protein | Key Interacting Residues | Type of Interaction | Role of Interaction |
| CYP2J2 | Glutamate 314 (E314) | Ionic nih.gov | Main contributor to binding nih.govresearchgate.net |
| Phenylalanine 310 (F310) | Not specified | Stabilizes binding nih.govresearchgate.net | |
| Threonine 219 (T219) | Not specified | Stabilizes binding nih.govresearchgate.net |
This table details the key amino acid residues in CYP2J2 that interact with virodhamine as identified through molecular dynamics simulations.
Binding Free Energy Calculations
To quantify the strength of the interaction between a ligand and a protein, computational chemists calculate the binding free energy. These calculations provide a theoretical estimate of the binding affinity and can be used to compare the stability of a ligand in different binding poses or with different targets.
For virodhamine, binding free energy calculations have corroborated the findings from docking studies regarding its selectivity for MAO-B. The calculated energies for the computationally predicted binding poses showed that virodhamine's interaction with MAO-B is more energetically favorable than with MAO-A, consistent with experimental data. nih.gov
In the study of virodhamine's interaction with CYP2J2, the interaction energy between the ligand and key residues was calculated over the course of the MD simulation. The average interaction energy between virodhamine and the primary interacting residue, E314, was found to be -86.2 ± 14.8 kcal/mol. nih.govresearchgate.net This exceptionally strong interaction energy, primarily driven by the ionic bond, underscores the stability of the virodhamine-CYP2J2 complex and is significantly higher than interaction energies reported for other substrates. nih.gov Additional, less potent interactions were also quantified for other residues like F310 (-8.0 ± 2.9 kcal/mol) and T219 (-1.7 ± 2.4 kcal/mol). nih.gov
| Target Protein | Interacting Residue | Average Interaction Energy (kcal/mol) |
| CYP2J2 | E314 | -86.2 ± 14.8 nih.govresearchgate.net |
| F310 | -8.0 ± 2.9 nih.gov | |
| T219 | -1.7 ± 2.4 nih.gov |
This table presents the calculated interaction energies between virodhamine and key residues in the CYP2J2 active site.
Development and Refinement of Computational Models for Receptor Modulation
The endocannabinoid system is complex, involving multiple receptors (e.g., CB1, CB2, GPR55) and enzymes. nih.govnih.gov Computational models are crucial for mapping the interactions of ligands like virodhamine across these various targets. Virodhamine itself acts as a full agonist at the CB2 receptor and a partial agonist with antagonist activity at the CB1 receptor. nih.govwikipedia.org
Homology modeling has been employed to construct three-dimensional structures of cannabinoid receptors, which lack high-resolution crystal structures for many conformational states. nottingham.ac.ukacs.org These models, often refined using molecular dynamics simulations in a lipid bilayer environment, serve as templates for docking studies to predict how virodhamine and other ligands bind. nottingham.ac.uk By comparing the predicted binding modes of a series of ligands with their known affinities and efficacies, researchers can validate and refine these receptor models. researchgate.net For instance, studies have shown that potent cannabinoid receptor agonists often interact with a key lysine (B10760008) residue in transmembrane helix 3. researchgate.net
Furthermore, computational studies help elucidate how virodhamine modulates receptor activity. For example, research on the GPR55 receptor shows that virodhamine can act as a partial agonist, modulating the receptor's response to other agonists by affecting processes like β-arrestin recruitment and receptor internalization. nih.govresearchgate.net These computational approaches are integral to developing a comprehensive understanding of how virodhamine functions within the broader endocannabinoid system and for designing novel ligands with specific modulation profiles for therapeutic purposes. nottingham.ac.ukresearchgate.net
Future Research Directions for Virodhamine Trifluoroacetate
Elucidation of Novel Molecular Targets and Signaling Pathways
Future research will likely focus on identifying and characterizing novel molecular targets for virodhamine (B1236660) beyond the classical cannabinoid receptors. While its interactions with CB1 and CB2 receptors are established, the full spectrum of its molecular interactions remains to be elucidated. researchgate.netnih.gov
One promising area of investigation is the G protein-coupled receptor 55 (GPR55), which has been proposed as a candidate cannabinoid receptor. nih.gov Studies have shown that virodhamine can modulate the activity of GPR55, acting as a partial agonist. nih.gov Further research is needed to fully understand the signaling pathways activated by virodhamine through GPR55 and the physiological consequences of this interaction. For instance, virodhamine has been shown to modulate agonist-mediated recruitment of β-arrestin2 and attenuate agonist-induced internalization of GPR55, suggesting a role in modulating the receptor's function. nih.govfrontiersin.orgresearchgate.net
Another important avenue is the investigation of virodhamine's effects on other receptor systems. For example, some endocannabinoid-like molecules have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolism and inflammation. researchgate.netcnr.it Research indicates that virodhamine binds to PPARα, although with less efficacy than anandamide (B1667382). researchgate.netcnr.it Future studies could explore the downstream effects of virodhamine's interaction with PPARs and its potential therapeutic implications.
Furthermore, virodhamine has been shown to inhibit the transport of anandamide, suggesting a shared reuptake mechanism. researchgate.netpsu.eduresearchgate.net Delving deeper into the specific transporters involved could reveal novel targets for modulating the endocannabinoid system.
Recent findings have also highlighted that virodhamine can induce megakaryocyte differentiation by regulating mitochondrial function and the MAPK signaling pathway, indicating its influence on fundamental cellular processes. frontiersin.org
Exploration of Interconnections between Endocannabinoid and Monoaminergic Systems
A significant area for future research lies in understanding the intricate connections between the endocannabinoid system, particularly the role of virodhamine, and the monoaminergic neurotransmitter systems, which include dopamine, serotonin (B10506), and norepinephrine. These systems are crucial in regulating mood, cognition, and various physiological processes.
A key finding that bridges these two systems is the ability of virodhamine to inhibit monoamine oxidase (MAO) enzymes. Specifically, virodhamine has been shown to be a potent inhibitor of both MAO-A and MAO-B, with a significantly greater selectivity for MAO-B. nih.gov This inhibition is of therapeutic interest as MAO enzymes are responsible for the degradation of monoamine neurotransmitters. By inhibiting these enzymes, virodhamine could potentially increase the levels of these neurotransmitters in the brain, suggesting a possible role in neurological and psychiatric disorders. nih.gov
Future investigations should aim to:
Determine the in vivo significance of MAO inhibition by virodhamine: While in vitro studies have demonstrated potent inhibition, further research is needed to confirm these effects in living organisms and to understand the physiological consequences.
Explore the therapeutic potential of virodhamine's dual action: The ability to modulate both the endocannabinoid and monoaminergic systems presents a unique therapeutic opportunity. Research could focus on conditions where both systems are dysregulated, such as in certain neurodegenerative diseases and mood disorders.
Investigate the downstream signaling cascades: It is important to elucidate how the inhibition of MAO by virodhamine impacts the signaling pathways downstream of monoamine receptors and how this interacts with the signaling from cannabinoid receptors.
The table below summarizes the inhibitory activity of virodhamine and related compounds on human MAO-A and MAO-B.
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity (MAO-A/MAO-B) |
| Virodhamine | 38.70 | 0.71 | ~55-fold for MAO-B |
| Noladin ether | >100 | 18.18 | - |
| Anandamide | >100 | 39.98 | - |
Data sourced from a study on the interactions of endocannabinoids with human monoamine oxidase. nih.gov
Advanced Synthetic Strategies for Selective Virodhamine Derivatives
To better probe the specific functions of virodhamine and to develop potential therapeutic agents, the synthesis of more selective derivatives is crucial. Future research in this area will focus on modifying the chemical structure of virodhamine to enhance its affinity and selectivity for specific molecular targets.
One approach involves modifications to the ethanolamine (B43304) headgroup of the molecule. Studies on similar N-acylethanolamines have shown that replacing the hydroxyl group with other functional groups, such as halogens, or altering the length of the alkyl chain can significantly impact the compound's activity and metabolism. ucl.ac.be For virodhamine, which has an ester linkage, these modifications could influence its stability and interaction with various enzymes and receptors.
Another strategy could involve creating analogs with altered fatty acid chains. The length and degree of unsaturation of the arachidonic acid chain in virodhamine are critical for its binding to cannabinoid receptors. Synthesizing derivatives with different fatty acid chains could lead to compounds with altered selectivity profiles. For example, replacing the arachidonic acid with other fatty acids could modulate the affinity for CB1 versus CB2 receptors or for other targets like GPR55.
The development of peripherally selective derivatives is also a significant area of interest. By modifying the structure to limit blood-brain barrier penetration, it may be possible to develop compounds that act primarily on peripheral targets, such as the CB2 receptors in the immune system, thereby avoiding the psychoactive effects associated with CB1 receptor activation in the brain. liberty.edu
The synthesis and evaluation of fluorinated analogs, such as N-(16-18F-fluorohexadecanoyl)ethanolamine, for use in positron emission tomography (PET) imaging could also provide valuable tools for studying the in vivo metabolism and distribution of virodhamine-like compounds. acs.org
Application of Integrated Omics Approaches in Virodhamine Research
Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for obtaining a systems-level understanding of the biological effects of virodhamine trifluoroacetate (B77799). universiteitleiden.nluniversiteitleiden.nlnih.gov Future research will increasingly leverage these technologies to uncover the complex molecular networks modulated by virodhamine.
Metabolomics , the large-scale study of small molecules, can be used to create a "metabolomic profile" of cells or tissues after treatment with virodhamine. biorxiv.orgthno.orgescholarship.org This can reveal changes in metabolic pathways and identify novel biomarkers associated with virodhamine's activity. The field of "endocannabinoidomics," which applies lipidomic methods to the study of endocannabinoids and related molecules, will be particularly relevant for understanding how virodhamine influences the broader lipid signaling network. doi.orgresearchgate.net
Transcriptomics , the study of the complete set of RNA transcripts, can identify changes in gene expression in response to virodhamine. mdpi.com This can provide insights into the signaling pathways and cellular processes that are activated or inhibited by the compound. For example, transcriptome analysis could reveal which genes are up- or downregulated following virodhamine's interaction with its receptors, providing clues about its downstream effects. researchgate.netcnr.it
Proteomics , the large-scale study of proteins, can be used to analyze changes in protein expression and post-translational modifications following virodhamine treatment. This can help to identify the specific proteins that are part of the signaling cascades initiated by virodhamine and to understand how these proteins are regulated.
By integrating data from these different omics layers, researchers can construct comprehensive models of virodhamine's mechanism of action. This integrated approach will be essential for a deeper understanding of its physiological and pathological roles and for the identification of new therapeutic targets.
Q & A
Q. What analytical methodologies are recommended for quantifying virodhamine trifluoroacetate in biological tissues?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example:
- LC-APCI-MS/MS in SRM mode : Monitor the m/z 348 → 62 transition (precursor ion m/z 348 as [M+H]⁺; fragment ion m/z 62 as protonated ethanolamine). Baseline chromatographic resolution is achieved using ODS columns under isocratic conditions, with deuterated AEA as an internal standard .
- LC-ESI-MS/MS with gradient elution : Achieves LODs of 25 fmol on-column for virodhamine, validated in rat brain tissue using a HyPurity Advance column .
Q. How does this compound interact with cannabinoid receptors compared to anandamide (AEA)?
Virodhamine exhibits dual receptor activity:
Q. What is the hypothesized biosynthesis pathway for virodhamine?
Two proposed mechanisms:
- Transphosphatidylation : Catalyzed by phospholipase D, combining fatty acid ethanolamine and arachidonic acid .
- Rearrangement of AEA : Enzymatic conversion of AEA’s amide to an ester linkage, though experimental validation is lacking .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on virodhamine’s role in calcium signaling?
Evidence shows concentration-dependent biphasic effects in human bronchial epithelial cells:
- <30 µM : Slow, moderate Ca²⁺ influx via non-canonical calcium entry (NCCE) pathways.
- ≥30 µM : Rapid, linear Ca²⁺ influx mediated by TRPV1/TRPV4 channels, inhibited by ruthenium red . Experimental design should control for cell type, extracellular Ca²⁺ availability, and receptor antagonists (e.g., SR141716A for CB1) .
Q. What enzymatic interactions complicate virodhamine’s metabolic stability?
Virodhamine interacts with:
- Monoamine oxidase (MAO)-A/B : Competes with neurotransmitters like serotonin, potentially altering degradation kinetics .
- FAAH : Hydrolyzes virodhamine via esterase activity, but its affinity relative to AEA remains unclear . Use selective inhibitors (e.g., clorgyline for MAO-A) and isotopic tracing to elucidate metabolic pathways .
Q. Why do in vivo functional outcomes of virodhamine (e.g., hypothermia) vary across studies?
Discrepancies may arise from:
- Dose-dependent receptor bias : CB1 antagonism at low doses vs. CB2 agonism at higher doses .
- Tissue-specific expression : Peripheral tissues (e.g., mesenteric arteries) show 2–9× higher virodhamine levels than the brain, influencing vascular vs. CNS effects . Standardize models (e.g., knockout mice for CB1/CB2) and measure tissue-specific endocannabinoid tone .
Methodological Considerations
Q. How can researchers optimize LC-MS/MS protocols to avoid interference from trifluoroacetate (TFA) counterions?
- Column selection : Use TFA-resistant columns (e.g., Zorbax SB-C8) to prevent ion suppression .
- Mobile phase additives : Replace TFA with formic acid (0.1%) or ammonium acetate (5 mM) to enhance ionization .
Q. What experimental controls are critical for studying virodhamine’s effects on cell proliferation?
- Negative controls : Ethanol vehicle (≤0.1% v/v) to rule out solvent artifacts .
- Positive controls : AEA or 2-AG to benchmark cannabinoid receptor-mediated responses .
- Genetic/pharmacological validation : CB1/CB2 antagonists (e.g., SR141716A, AM630) to confirm receptor specificity .
Unresolved Challenges
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
